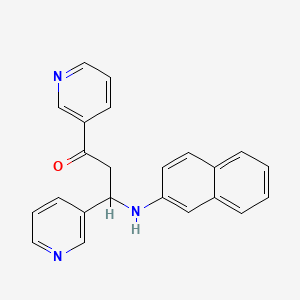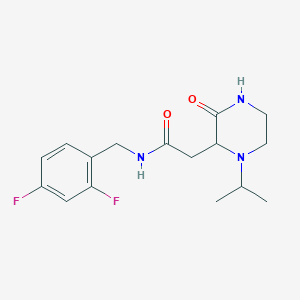
3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone, also known as JNK-IN-8, is a small molecule inhibitor that targets the c-Jun N-terminal kinase (JNK) signaling pathway. The JNK pathway is involved in a variety of cellular processes, including apoptosis, inflammation, and stress response. JNK-IN-8 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Wirkmechanismus
3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone works by inhibiting the activity of the JNK pathway, which is involved in multiple cellular processes. The JNK pathway is activated in response to various stressors, including oxidative stress, inflammation, and DNA damage. 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone blocks the phosphorylation of JNK, which is necessary for its activation and downstream signaling. By inhibiting the JNK pathway, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone can modulate various cellular processes, including apoptosis, inflammation, and stress response.
Biochemical and physiological effects:
3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been shown to have various biochemical and physiological effects in preclinical models. In cancer models, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative disorders, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been shown to reduce oxidative stress and improve mitochondrial function. In inflammatory conditions, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been shown to reduce cytokine production and inhibit immune cell infiltration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone is its specificity for the JNK pathway, which allows for targeted modulation of this signaling pathway. 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has also been shown to have good pharmacokinetic properties, including good oral bioavailability and blood-brain barrier penetration. One limitation of 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone is its potential off-target effects, which can lead to unintended consequences. Additionally, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone may have limited efficacy in certain disease models, depending on the specific mechanisms involved in the disease.
Zukünftige Richtungen
There are several future directions for research on 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone. One area of interest is the development of 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone derivatives with improved pharmacokinetic properties and efficacy. Another area of interest is the exploration of 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic potential. Additionally, further research is needed to fully elucidate the mechanisms of action of 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone and its potential applications in various disease models.
Synthesemethoden
3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone can be synthesized using a multistep process involving the reaction of 2-naphthylamine with pyridine-3-carboxaldehyde, followed by further reactions to produce the final product. The synthesis of 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been described in detail in various scientific publications.
Wissenschaftliche Forschungsanwendungen
3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been extensively studied in preclinical models and has shown promising results in various disease models. In cancer, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been shown to inhibit tumor growth and metastasis in multiple cancer types, including breast, lung, and pancreatic cancer. In neurodegenerative disorders, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease. In inflammatory conditions, 3-(2-naphthylamino)-1,3-di-3-pyridinyl-1-propanone has been shown to reduce inflammation and improve symptoms in models of rheumatoid arthritis and colitis.
Eigenschaften
IUPAC Name |
3-(naphthalen-2-ylamino)-1,3-dipyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c27-23(20-8-4-12-25-16-20)14-22(19-7-3-11-24-15-19)26-21-10-9-17-5-1-2-6-18(17)13-21/h1-13,15-16,22,26H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWLIFLKUCAXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(CC(=O)C3=CN=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Naphthylamino)-1,3-di-3-pyridinyl-1-propanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6003834.png)
![N'-[(5-ethyl-2-thienyl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6003848.png)
![N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6003850.png)
![methyl [2-[(2-methoxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B6003852.png)
![N-(2-furylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carbothioamide](/img/structure/B6003854.png)
![2-[(benzylthio)acetyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B6003857.png)
![N-(3-chlorophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}urea](/img/structure/B6003868.png)
![N-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide](/img/structure/B6003877.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3-methyl-2-furamide](/img/structure/B6003887.png)
![2-{1-(cyclohexylmethyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6003888.png)

![N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B6003904.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6003908.png)
![1-(4-chloro-3-methylphenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6003912.png)